24-Ethylcholestane-3,7,12,24-tetrol

Description

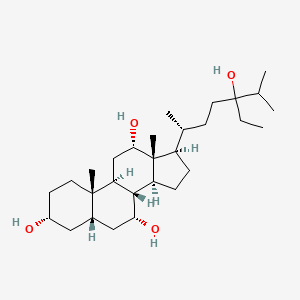

Structure

2D Structure

3D Structure

Properties

CAS No. |

93522-97-5 |

|---|---|

Molecular Formula |

C29H52O4 |

Molecular Weight |

464.7 g/mol |

IUPAC Name |

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-ethyl-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

InChI |

InChI=1S/C29H52O4/c1-7-29(33,17(2)3)13-10-18(4)21-8-9-22-26-23(16-25(32)28(21,22)6)27(5)12-11-20(30)14-19(27)15-24(26)31/h17-26,30-33H,7-16H2,1-6H3/t18-,19+,20-,21-,22+,23+,24-,25+,26+,27+,28-,29?/m1/s1 |

InChI Key |

UVJPKVFUOGKUPU-OJDGUNDLSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)(C(C)C)O |

Isomeric SMILES |

CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)(C(C)C)O |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)(C(C)C)O |

Synonyms |

24-EC-3,7,12,24-tetrol 24-ethyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24 xi-tetrol 24-ethylcholestane-3,7,12,24-tetrol |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 24-Ethylcholestane-3,7,12,24-tetrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 24-Ethylcholestane-3,7,12,24-tetrol, a putative metabolite of plant sterols. The document details the synthetic pathway, experimental protocols, and the biological context of this cholestane derivative, offering valuable insights for researchers in sterol metabolism, bile acid synthesis, and related fields.

Introduction

This compound is a significant C29 bile alcohol, considered a hypothetical intermediate in the metabolic transformation of plant sterols, such as β-sitosterol, into primary bile acids like cholic acid. The study of its synthesis is crucial for understanding the metabolic pathways of dietary phytosterols and their physiological and pathophysiological implications. This guide outlines a synthetic route starting from cholic acid, a readily available bile acid.

Synthetic Pathway Overview

The synthesis of 24-ethyl-5β-cholestane-3α,7α,12α,24ξ-tetrol commences from cholic acid. The overall strategy involves the protection of the hydroxyl groups of cholic acid, followed by a chain extension of the carboxylic acid side chain to introduce the additional carbon atoms, including the ethyl group at the C24 position. A key step in this synthesis is a Grignard reaction to introduce the ethyl group and form the tertiary alcohol at C24. The final step involves the deprotection of the hydroxyl groups to yield the target tetrol.

Logical Flow of the Synthesis:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related cholestane derivatives and the key reactions involved.

Protection of Hydroxyl Groups of Cholic Acid

Objective: To protect the 3α, 7α, and 12α hydroxyl groups of cholic acid to prevent their interference in subsequent reactions.

Methodology:

-

Cholic acid is dissolved in a suitable solvent, such as formic acid, which can also act as the formylating agent.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess formic acid is removed under reduced pressure.

-

The resulting 3α,7α,12α-triformyloxy-5β-cholan-24-oic acid is purified by recrystallization.

Side Chain Elongation to form 3α,7α,12α-Triformyloxy-5β-cholan-24-al

Objective: To convert the C24 carboxylic acid to an aldehyde, preparing it for the Grignard reaction. This can be achieved through a multi-step sequence such as the Arndt-Eistert homologation followed by reduction.

Methodology:

-

The protected cholic acid is converted to its acid chloride using an appropriate reagent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane).

-

The acid chloride is then reacted with diazomethane to form a diazoketone.

-

The diazoketone is subjected to a Wolff rearrangement in the presence of a silver catalyst (e.g., silver benzoate) in a suitable solvent like methanol to yield the corresponding methyl ester with one additional carbon in the side chain.

-

The resulting ester is then reduced to the aldehyde using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperature.

-

The reaction progress is monitored by TLC, and the product is purified using column chromatography.

Grignard Reaction with Ethylmagnesium Bromide

Objective: To introduce the ethyl group at the C24 position and form the tertiary alcohol.

Methodology:

-

An ethereal solution of ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

The protected cholan-24-al, dissolved in anhydrous diethyl ether, is added dropwise to the Grignard reagent at 0°C.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel.

Deprotection of Hydroxyl Groups

Objective: To remove the formyl protecting groups to yield the final tetrol.

Methodology:

-

The protected this compound is dissolved in a mixture of methanol and a base, such as sodium hydroxide or potassium carbonate.

-

The solution is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The reaction mixture is neutralized with a dilute acid (e.g., acetic acid or HCl).

-

The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The final product, this compound, is purified by column chromatography and/or recrystallization.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. Specific values for yield and analytical data would be obtained from the full experimental report.

Table 1: Summary of Reaction Yields

| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1. Protection | Cholic Acid | 3α,7α,12α-Triformyloxy-5β-cholan-24-oic acid | Data not available | Data not available | Data not available |

| 2. Side Chain Elongation | 3α,7α,12α-Triformyloxy-5β-cholan-24-oic acid | 3α,7α,12α-Triformyloxy-5β-cholan-24-al | Data not available | Data not available | Data not available |

| 3. Grignard Reaction | 3α,7α,12α-Triformyloxy-5β-cholan-24-al | Protected this compound | Data not available | Data not available | Data not available |

| 4. Deprotection | Protected this compound | This compound | Data not available | Data not available | Data not available |

Table 2: Analytical Data for this compound

| Analysis | Specification |

| Appearance | White crystalline solid |

| Melting Point (°C) | Data not available |

| ¹H NMR (CDCl₃, δ ppm) | Characteristic peaks for the cholestane steroid nucleus and the ethyl group at C24. |

| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to the 29 carbon atoms of the 24-ethylcholestane skeleton. |

| Mass Spectrometry (m/z) | Molecular ion peak [M]+ and characteristic fragmentation pattern. |

| Purity (by HPLC or GC) | >95% |

Biological Context and Signaling Pathways

This compound is a metabolite of dietary plant sterols. The metabolism of these sterols is intricately linked to the regulation of cholesterol homeostasis and bile acid synthesis. The primary pathway for cholesterol catabolism and bile acid synthesis occurs in the liver. While the specific signaling roles of this compound are still under investigation, it is hypothesized to be an intermediate in the pathway that converts plant sterols into cholic acid. This process is part of a broader network of nuclear receptor signaling that governs lipid metabolism.

Bile Acid Synthesis Pathway:

Caption: Overview of the classical bile acid synthesis pathway.

Conclusion

This technical guide provides a framework for the synthesis of this compound, a molecule of interest in the study of plant sterol metabolism. The detailed protocols and contextual information are intended to support researchers in their efforts to synthesize and investigate the biological roles of this and related cholestane derivatives. Further research is warranted to fully elucidate the specific signaling pathways and physiological functions of this plant sterol metabolite.

Unveiling 24-Ethylcholestane-3,7,12,24-tetrol: A Putative Metabolic Fingerprint of Plant Sterol Biotransformation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 24-Ethylcholestane-3,7,12,24-tetrol, a tetracyclic triterpenoid that, while not yet definitively isolated from a natural source, is strongly implicated as a metabolic byproduct of plant sterol digestion. The focus of this document is to present the existing evidence positioning this molecule as a putative metabolite, detail its chemical synthesis, and place it within the broader context of phytosterol metabolism.

Introduction

This compound is a cholestane derivative hydroxylated at the 3, 7, 12, and 24 positions. Its chemical structure suggests a close relationship to bile acids and other steroidal compounds that play crucial roles in vertebrate physiology. While direct evidence of its natural occurrence remains elusive, a significant body of research points towards its formation from the metabolism of common plant sterols, most notably beta-sitosterol. This guide will synthesize the available information to provide a foundational understanding for researchers investigating sterol metabolism and its potential biomarkers.

The Metabolic Link to Plant Sterols

The primary hypothesis surrounding the origin of this compound is its formation as a metabolite during the biotransformation of plant sterols, such as beta-sitosterol, into cholic acid within the body.[1] Ingested plant sterols undergo a series of enzymatic modifications in the liver, mirroring the pathways of cholesterol metabolism. These reactions, primarily hydroxylations and side-chain cleavage, are designed to increase water solubility and facilitate excretion.

The presence of a 24-ethyl group in the molecule is a strong indicator of its dietary plant-based origin, as this structural feature is characteristic of phytosterols like beta-sitosterol. The hydroxylation pattern at positions 3, 7, and 12 is canonical for the formation of cholic acid, a primary bile acid. The additional hydroxylation at the 24-position of the side chain represents a key metabolic step. While other cholestane tetrols have been identified in biological samples, the specific 24-ethyl variant remains a "putative" metabolite, one whose existence is predicted but not yet directly confirmed in vivo.

Quantitative Data

As this compound has not been isolated from a natural source, there is no quantitative data available regarding its concentration in biological tissues or fluids. The following table is therefore presented as a template for future research, outlining the types of quantitative data that would be valuable for understanding the metabolic relevance of this compound.

| Biological Matrix | Species | Condition | Concentration Range (e.g., ng/g or ng/mL) | Analytical Method | Reference |

| Feces | Human/Animal | High Phytosterol Diet | Data Not Available | LC-MS/MS, GC-MS | Future Study |

| Urine | Human/Animal | High Phytosterol Diet | Data Not Available | LC-MS/MS, GC-MS | Future Study |

| Liver Tissue | Animal Model | Beta-Sitosterol Administration | Data Not Available | LC-MS/MS, GC-MS | Future Study |

| Plasma/Serum | Human/Animal | High Phytosterol Diet | Data Not Available | LC-MS/MS, GC-MS | Future Study |

Experimental Protocols

The most relevant experimental protocol at present is the chemical synthesis of this compound, which was undertaken to create a standard for studying its potential role in the transformation of beta-sitosterol to cholic acid.[1]

Synthesis of 24-ethyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24 xi-tetrol[1]

Starting Material: Cholic Acid

Procedure:

-

Protection of Hydroxyl Groups: The 3α, 7α, and 12α hydroxyl groups of cholic acid are protected to prevent their reaction in subsequent steps.

-

Side Chain Modification: The carboxylic acid at the terminus of the cholic acid side chain is converted to a methyl ketone.

-

Grignard Reaction: The methyl ketone is reacted with an appropriate Grignard reagent to introduce the ethyl group at the 24-position and form the tertiary alcohol.

-

Deprotection: The protecting groups on the 3α, 7α, and 12α hydroxyls are removed to yield the final product, 24-ethyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24 xi-tetrol.

-

Purification and Characterization: The resulting epimeric bile alcohols are resolved using analytical and preparative thin-layer chromatography and characterized by gas-liquid chromatography and mass spectrometry.

Visualizing the Metabolic Context

The following diagrams illustrate the hypothetical metabolic pathway leading to this compound and the workflow for its chemical synthesis.

Conclusion and Future Directions

While this compound remains a "putative" metabolite, its synthesis and the strong theoretical basis for its formation from dietary plant sterols provide a compelling case for its existence in vivo. Future research should focus on developing sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to screen for this compound in biological matrices of animals and humans on high-phytosterol diets. The identification and quantification of this molecule would provide a valuable new biomarker for assessing the metabolic fate of dietary plant sterols and could have implications for studies on lipid metabolism, gut microbiome activity, and diseases related to sterol absorption and processing.

References

An In-depth Technical Guide on the Isolation of Polyhydroxylated Sterols from Marine Sponges

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites, with polyhydroxylated sterols representing a significant class of compounds with therapeutic potential. These molecules have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of polyhydroxylated sterols from marine sponges, using the hypothetical target molecule, 24-Ethylcholestane-3,7,12,24-tetrol, as a representative example. The guide is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel marine natural products.

Experimental Protocols

The isolation of polyhydroxylated sterols from marine sponges is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following protocols are a composite of methodologies reported in the scientific literature for the successful isolation of similar compounds.

Sample Collection and Preparation

-

Collection: Marine sponges are collected from their natural habitat, typically by scuba diving. It is crucial to properly identify the sponge species to ensure reproducibility.

-

Preservation: To prevent degradation of the chemical constituents, the collected sponge samples should be frozen immediately at -20°C or preserved in ethanol.

-

Preparation: The frozen or preserved sponge material is thawed (if necessary), cut into small pieces, and then homogenized or lyophilized (freeze-dried) to increase the surface area for efficient extraction.

Extraction of Crude Metabolites

The choice of solvent for extraction is critical and is typically based on the polarity of the target compounds. For polyhydroxylated sterols, a combination of polar and non-polar solvents is often employed.

-

Solvent System: A common method involves maceration or Soxhlet extraction of the prepared sponge material with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1, v/v).

-

Procedure:

-

The homogenized or lyophilized sponge material is submerged in the CH₂Cl₂:MeOH solvent system.

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) at room temperature.

-

The solvent is decanted, and the process is repeated multiple times (typically 3 times) to ensure exhaustive extraction.

-

The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Solvent Partitioning and Fractionation

The crude extract is a complex mixture of compounds with varying polarities. Solvent partitioning is employed to separate the components into fractions based on their differential solubility in immiscible solvents.

-

Procedure:

-

The crude extract is suspended in a mixture of water and a moderately polar solvent, such as methanol or ethanol.

-

This suspension is then sequentially partitioned with solvents of increasing polarity, for example:

-

n-Hexane: to remove non-polar lipids.

-

Ethyl acetate (EtOAc): which often contains the sterol fraction.

-

n-Butanol (n-BuOH): to isolate more polar compounds.

-

-

Each fraction is collected and concentrated to dryness. The fraction showing the desired biological activity or containing compounds with sterol-like features (as determined by preliminary analysis like Thin Layer Chromatography) is selected for further purification.

-

Chromatographic Purification

Multiple chromatographic steps are usually necessary to isolate pure compounds from the active fraction.

This is a primary purification step to separate compounds based on their polarity.

-

Stationary Phase: Silica gel (60-200 mesh).

-

Mobile Phase: A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is Chloroform (CHCl₃) to Methanol (MeOH).

-

Procedure:

-

A glass column is packed with a slurry of silica gel in the initial, non-polar solvent.

-

The concentrated fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is eluted with a step-wise or continuous gradient of increasing methanol concentration in chloroform (e.g., 100:0 to 0:100 CHCl₃:MeOH).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

This is a high-resolution technique used for the final purification of the target compounds.

-

Stationary Phase: Octadecylsilyl (ODS) or C18 column.

-

Mobile Phase: A gradient of water and an organic solvent, typically methanol (MeOH) or acetonitrile (ACN).

-

Procedure:

-

The semi-purified fraction from the silica gel column is dissolved in a suitable solvent (e.g., methanol).

-

The solution is injected onto the RP-HPLC column.

-

A gradient elution is performed, for example, starting with a higher water content and increasing the organic solvent concentration over time (e.g., 50% MeOH in H₂O to 100% MeOH).

-

The eluent is monitored with a detector (e.g., UV-Vis or Refractive Index), and peaks corresponding to the target compounds are collected.

-

The purity of the isolated compound is then assessed by analytical HPLC and its structure is elucidated using spectroscopic methods (NMR, Mass Spectrometry).

-

Data Presentation

Due to the lack of specific data for this compound, the following tables present representative quantitative data for the isolation of other polyhydroxylated sterols from marine sponges, as reported in the literature.

| Sponge Species | Extraction Solvent | Partitioning Solvent | Crude Extract Yield (% of dry weight) | Reference |

| Topsentia sp. | Not specified | n-Butanol | Not specified | [1] |

| Haliclona crassiloba | Not specified | Not specified | Not specified | [2] |

Table 1: Extraction and Partitioning Data for Polyhydroxylated Sterol Isolation.

| Isolated Compound | Sponge Source | Cytotoxic Activity (IC₅₀ in µM) | Target Cell Line | Reference |

| Topsensterol B | Topsentia sp. | 8.0 | SGC-7901 (Human gastric carcinoma) | [1] |

| Topsensterol C | Topsentia sp. | 6.0 | K562 (Human erythroleukemia) | [1] |

| Palysterol F | Palythoa tuberculosa | Induces >75% apoptosis | MCF-7 (Breast adenocarcinoma) | [3] |

| Compound 3 | Plexaurella grisea | ED₅₀ = 0.1 µg/ml | HT 29 (Colon cancer) | [4] |

| Compound 5/6 | Plexaurella grisea | ED₅₀ = 0.1 µg/ml | HT 29 (Colon cancer) | [4] |

| Compound 12 | Plexaurella grisea | ED₅₀ = 0.1 µg/ml | HT 29 (Colon cancer) | [4] |

Table 2: Cytotoxic Activity of Representative Polyhydroxylated Sterols from Marine Organisms.

| Isolated Compound | Sponge Source | Antimicrobial Activity (MIC in µg/mL) | Target Microorganism | Reference |

| Halicrasterol D | Haliclona crassiloba | 4 - 32 | Gram-positive bacteria | [2] |

| Known analog 9 | Haliclona crassiloba | 4 - 32 | Gram-positive bacteria | [2] |

Table 3: Antimicrobial Activity of Representative Polyhydroxylated Sterols from Marine Sponges.

Mandatory Visualization

Caption: Generalized workflow for the isolation of polyhydroxylated sterols from marine sponges.

Caption: A putative signaling pathway for the cytotoxic action of polyhydroxylated sterols.

Conclusion

The isolation of novel bioactive compounds from marine sponges is a critical component of drug discovery. This technical guide has outlined a representative and comprehensive methodology for the isolation of polyhydroxylated sterols, a class of compounds with significant therapeutic promise. While specific data for this compound remains elusive, the detailed protocols for extraction, fractionation, and purification provide a robust framework for researchers to isolate and characterize similar molecules. The reported cytotoxic and antimicrobial activities of related compounds underscore the importance of continued research into this fascinating and potent class of marine natural products. Future work should focus on the elucidation of the precise mechanisms of action and the specific signaling pathways modulated by these compounds to facilitate their development as novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactive polyhydroxylated sterols from the marine sponge Haliclona crassiloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New polyhydroxylated sterols from Palythoa tuberculosa and their apoptotic activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and cytotoxicity of new polyhydroxylated sterols from the Caribbean gorgonian Plexaurella grisea - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Biological Activity of 24-Ethylcholestane-3,7,12,24-tetrol Remains Undefined

A comprehensive review of scientific literature reveals a significant gap in the understanding of the biological activities of 24-Ethylcholestane-3,7,12,24-tetrol. While the synthesis of this and related sterol compounds has been documented, dedicated studies elucidating its physiological effects, potential therapeutic applications, and underlying mechanisms of action are currently unavailable.

Researchers and drug development professionals will find a notable absence of data on the biological functions of this compound. Efforts to date have primarily concentrated on the chemical synthesis of this molecule, often in the context of studying the metabolic pathways of plant sterols like beta-sitosterol and their conversion to bile acids.

Current State of Knowledge

Existing research provides a foundational understanding of the synthesis of 24-ethyl-5-beta-cholestane-3-alpha,7-alpha,12-alpha,24-xi-tetrol. These synthetic pathways are crucial for producing the compound for any future biological investigations. For instance, one method describes the synthesis starting from cholic acid, yielding epimeric bile alcohols that can be resolved and characterized.[1]

While information on the specific biological role of this compound is scarce, data on structurally similar compounds can offer potential avenues for investigation. For example, 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol, a related bile acid intermediate, is known to be involved in bile acid synthesis. Dysregulation of this pathway and the accumulation of related metabolites are associated with the rare genetic disorder cerebrotendinous xanthomatosis (CTX). This suggests that this compound could potentially play a role in lipid metabolism and bile acid homeostasis.

Future Directions and Opportunities

The current lack of data presents a clear opportunity for novel research in the field of sterol biochemistry and pharmacology. Future investigations could focus on:

-

Screening for Biological Activity: Initial in vitro and in vivo screening assays could explore a wide range of potential biological effects, including but not limited to, effects on lipid metabolism, inflammation, neuroprotection, and cancer cell proliferation.

-

Target Identification: Should any biological activity be identified, subsequent studies would be necessary to determine the molecular targets and signaling pathways through which this compound exerts its effects.

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of analogs of this compound could provide valuable insights into the structural requirements for its activity and lead to the development of more potent and selective compounds.

As it stands, this compound represents an unexplored molecule with untapped potential. The scientific community is encouraged to undertake the necessary research to uncover its biological functions and assess its viability as a therapeutic agent. Without such dedicated studies, any discussion of its biological activity, experimental protocols, and signaling pathways remains speculative.

References

24-Ethylcholestane-3,7,12,24-tetrol as a Marine Biomarker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research specifically identifying "24-Ethylcholestane-3,7,12,24-tetrol" as an established marine biomarker is limited in publicly available literature. This guide provides an in-depth technical overview based on the principles of sterol and sterane geochemistry, focusing on structurally and functionally related compounds. The methodologies and pathways described are inferred from established knowledge of marine sterol analysis and diagenesis.

Executive Summary

Sterols and their diagenetic products, steranes, are powerful molecular fossils that provide critical insights into the biological origins of organic matter in marine sediments and petroleum source rocks. The C29 sterane, 24-ethylcholestane, is a widely recognized biomarker primarily associated with dinoflagellates and diatoms. Its hydroxylated counterpart, this compound, represents a more complex molecule, likely an intermediate in metabolic or diagenetic pathways. The multiple hydroxyl groups are characteristic of bile alcohols, suggesting a potential role in biological signaling or as a product of oxidative processes. This whitepaper details the theoretical framework for using such a molecule as a marine biomarker, outlines comprehensive experimental protocols for its extraction and analysis, and presents its potential biosynthetic and diagenetic origins.

Introduction to Sterols as Marine Biomarkers

Sterols are essential lipids in eukaryotic cell membranes. Their robust tetracyclic structure allows them to be preserved in the geological record over millions of years. After deposition in sediments, sterols undergo a series of chemical transformations (diagenesis) to form more stable steranes. The specific structure of a sterol or sterane, particularly the alkyl substitution at the C-24 position, can be traced back to its biological source organism.

24-ethylcholestane is a C29 sterane, and its precursors, C29 sterols, are abundant in certain marine microalgae, making it a valuable biomarker for marine-derived organic matter. The presence of hydroxyl groups, as in the titular tetrol, increases polarity and suggests a biological function beyond simple membrane structure, possibly as a signaling molecule or a metabolic intermediate.

Physicochemical Properties of Related Sterols

| Property | 5β-Cholane-3α,7α,12α,24-tetrol | 5α-cholane-3α,7α,12α,24-tetrol | 5β-cholestane-3α,7α,24,26-tetrol |

| Molecular Formula | C24H42O4 | C24H42O4 | C27H48O4 |

| Molecular Weight | 394.6 g/mol [1] | 394.588 g/mol [2] | 436.7 g/mol [3] |

| Boiling Point | Not available | 545.1±50.0 °C at 760 mmHg[2] | Not available |

| Melting Point | Not available | 228-230ºC[2] | Not available |

| LogP (Octanol/Water) | 3.8[1] | 2.71[2] | Not available |

| Classification | Bile acid and derivative[1] | Steroid | 3-alpha, 7-alpha, 24, 26-hydroxy steroid[3] |

Biosynthesis and Diagenesis

The presence of a 24-ethyl group points to precursors synthesized by organisms such as dinoflagellates and potentially some diatoms. The sterol biosynthesis pathway, primarily the mevalonate (MVA) pathway in these organisms, produces various sterol structures.

Potential Biosynthetic Origin

The biosynthesis of C29 sterols like the precursor to 24-ethylcholestane begins with the cyclization of squalene. The additional ethyl group at the C-24 position is added by specific alkyltransferase enzymes. The hydroxylation at positions 3, 7, and 12 is characteristic of bile acid synthesis, suggesting that this tetrol could be a metabolic product within a marine organism.

Caption: Simplified biosynthetic pathway of a C29 sterol and its potential hydroxylation.

Diagenetic Pathway

In marine sediments, sterols undergo a series of transformations. Hydroxyl groups are typically lost, and double bonds are saturated, leading to the formation of stable steranes. This compound would be an early-stage diagenetic product, eventually transforming into 24-ethylcholestane.

Caption: General diagenetic pathway from a polar sterol to a stable sterane in sediments.

Experimental Protocols

The analysis of polar sterols like the target tetrol from marine samples requires a multi-step process to isolate and prepare the compound for instrumental analysis.

Sample Collection and Storage

-

Marine Organisms (Plankton, Algae): Collect via net tows or filtration. Immediately freeze samples at -80°C or freeze-dry for storage.

-

Sediments: Collect using a core sampler. Store sediment cores frozen at -20°C to halt microbial activity.

Extraction and Fractionation

This protocol is a composite based on standard methods for sterol extraction from marine samples.

-

Homogenization & Lipid Extraction:

-

For wet samples, homogenize ~1-5 g of material. For dried sediment or biomass, use ~5-20 g.

-

Perform a solvent extraction using a mixture of dichloromethane (DCM) and methanol (MeOH), typically in a 2:1 or 9:1 v/v ratio.

-

Use of ultrasonication or a Soxhlet apparatus can enhance extraction efficiency.

-

The resulting solution contains the total lipid extract (TLE).

-

-

Saponification (Hydrolysis):

-

To the dried TLE, add a solution of potassium hydroxide (KOH) in methanol (e.g., 6% KOH in MeOH).

-

Reflux the mixture for 2-3 hours to cleave ester bonds, liberating free sterols from steryl esters and other conjugates.

-

After cooling, add ultrapure water and extract the non-saponifiable lipids (including sterols) into a non-polar solvent like n-hexane or DCM.

-

-

Fractionation (Clean-up):

-

The neutral lipid fraction is passed through a silica gel column to separate compound classes based on polarity.

-

Elute with solvents of increasing polarity. A typical sequence is:

-

Hexane (for alkanes, including steranes)

-

Hexane:DCM (for aromatics)

-

DCM:MeOH (for more polar compounds, including sterols/alcohols). The tetrol would be expected in this fraction.

-

-

Derivatization for GC-MS Analysis

Due to the polar hydroxyl groups, the tetrol must be derivatized to increase its volatility for gas chromatography.

-

Silylation:

-

Dry the polar fraction under a gentle stream of nitrogen.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a pyridine or anhydrous DCM solvent.

-

Heat the mixture at 60-70°C for at least 1 hour to convert the hydroxyl groups (-OH) to trimethylsilyl ethers (-O-TMS).

-

Instrumental Analysis: GC-MS

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30-60 m length) is typically used.

-

Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 4-6°C/min) to a final temperature of around 300-320°C and hold.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Analysis Mode:

-

Full Scan: Acquire data over a mass range (e.g., m/z 50-800) to identify the molecular ion and fragmentation patterns of the derivatized tetrol.

-

Selected Ion Monitoring (SIM): For higher sensitivity and quantification, monitor specific characteristic ions. For TMS-derivatized sterols, characteristic fragments arise from the sterane nucleus and the side chain.

-

-

Caption: Workflow for the analysis of hydroxylated sterols from marine samples.

Potential Signaling Pathways

While specific pathways for this compound are not defined, marine sterols are known to be involved in various cellular processes. The structural similarity to bile acids suggests potential interaction with nuclear receptors or G protein-coupled receptors that modulate metabolic and inflammatory responses. For instance, some marine sterols have shown activity in pathways related to oxidative stress (Nrf2 signaling) and inflammation (NF-κB signaling). Further research would be required to elucidate the specific biological activity of this tetrol.

Conclusion and Future Directions

This compound stands as a molecule of high potential interest as a marine biomarker. Its structure suggests a direct link to primary producers like dinoflagellates and a role as a metabolic intermediate. As a polar compound, it would be most relevant in studies of recent sediments and the water column, tracing fresh inputs of organic matter before significant diagenetic alteration.

Future research should focus on:

-

Targeted searches for this compound in cultures of C29 sterol-producing marine organisms.

-

Metabolomic studies to understand its formation and function within these organisms.

-

Sedimentary profiling in various marine environments to correlate its presence with specific depositional conditions and biological inputs.

By applying the detailed analytical protocols outlined in this guide, researchers can begin to explore the occurrence and significance of this and other novel polar sterols, opening new avenues in marine geochemistry and natural product discovery.

References

The Intricate World of Polyhydroxylated Cholestanes: A Technical Guide to their Stereochemistry and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Polyhydroxylated cholestanes, a diverse class of oxidized derivatives of cholesterol, have garnered significant attention in the fields of medicinal chemistry and drug development. Their nuanced stereochemistry plays a pivotal role in dictating their biological activity, ranging from anti-cancer to neuroprotective effects. This technical guide provides an in-depth exploration of the stereochemical landscape of these fascinating molecules, detailing their synthesis, structural elucidation, and biological implications.

Stereochemical Diversity and Synthetic Strategies

The cholestane skeleton, a tetracyclic hydrocarbon, offers numerous stereocenters, leading to a vast array of possible stereoisomers upon polyhydroxylation. The precise spatial arrangement of these hydroxyl groups is crucial for receptor binding and biological function. The synthesis of specific stereoisomers is therefore a key challenge and a major focus of research in this area.

Stereoselective synthesis of polyhydroxylated cholestanes often involves the use of chiral catalysts and reagents to control the stereochemical outcome of reactions. Key strategies include:

-

Stereoselective reductions of steroidal ketones: The reduction of ketone functionalities on the cholestane ring is a common method for introducing hydroxyl groups. The choice of reducing agent and reaction conditions can significantly influence the stereochemistry of the resulting alcohol. For instance, the use of bulky reducing agents may favor the formation of the thermodynamically more stable equatorial alcohol.

-

Epoxidation and subsequent ring-opening: The double bond in the cholesterol B-ring is a versatile handle for introducing hydroxyl groups with defined stereochemistry. Epoxidation followed by nucleophilic ring-opening can lead to the formation of vicinal diols with specific stereoconfigurations.

-

Directed hydroxylations: Existing hydroxyl groups on the cholestane scaffold can be used to direct the introduction of new hydroxyl groups to specific positions and with specific stereochemistry, often through the formation of cyclic intermediates.

Experimental Protocol: A Representative Synthesis of Cholestane-3β,5α,6β-triol

The following is a generalized protocol for the synthesis of cholestane-3β,5α,6β-triol, a well-studied polyhydroxylated cholestane. Specific reaction conditions and purification methods may vary based on the literature source.

Step 1: Epoxidation of Cholesterol Cholesterol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried and concentrated to yield the crude cholesterol α-epoxide (5α,6α-epoxycholestan-3β-ol).

Step 2: Hydrolysis of the Epoxide The crude cholesterol α-epoxide is dissolved in a mixture of solvents (e.g., acetone and water) and treated with a catalytic amount of acid (e.g., perchloric acid or sulfuric acid). The reaction mixture is stirred at room temperature until the epoxide is fully consumed, as monitored by TLC. The product, cholestane-3β,5α,6β-triol, is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Step 3: Purification The crude cholestane-3β,5α,6β-triol is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are identified by TLC, combined, and concentrated to yield the purified cholestane-3β,5α,6β-triol. The final product is typically characterized by NMR spectroscopy and mass spectrometry.

Structural Elucidation: The Power of Spectroscopy and Crystallography

The unambiguous determination of the stereochemistry of polyhydroxylated cholestanes is paramount. A combination of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for elucidating the stereochemistry of these molecules. The chemical shifts and coupling constants of the protons and carbons in the cholestane skeleton are highly sensitive to the orientation of the hydroxyl groups. For instance, the chemical shift of the C-19 methyl protons is a reliable indicator of the A/B ring junction stereochemistry. Two-dimensional NMR techniques, such as COSY, HSQC, and NOESY, are crucial for assigning all proton and carbon signals and for determining the relative stereochemistry of the hydroxyl groups through the observation of nuclear Overhauser effects (NOEs).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cholestane-3β,5α,6β-triol in CDCl₃

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 3 | 71.8 | 3.85 (m) |

| 5 | 75.9 | - |

| 6 | 76.3 | 3.55 (br s) |

| 18 | 12.2 | 0.68 (s) |

| 19 | 17.0 | 1.18 (s) |

| 21 | 18.7 | 0.91 (d, J=6.5 Hz) |

| 26 | 22.6 | 0.86 (d, J=6.6 Hz) |

| 27 | 22.8 | 0.87 (d, J=6.6 Hz) |

Note: This table provides representative data. Actual chemical shifts may vary slightly depending on the specific experimental conditions.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry of polyhydroxylated cholestanes. This technique allows for the precise three-dimensional mapping of the atomic positions in the crystal lattice, leaving no ambiguity about the spatial arrangement of the hydroxyl groups and the overall conformation of the molecule.

Table 2: Illustrative X-ray Crystallographic Data for a Polyhydroxylated Cholestane Derivative

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 25.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: This table presents hypothetical data for illustrative purposes. Actual crystallographic data will be specific to the compound being analyzed.

Biological Activities and Signaling Pathways

The stereochemistry of polyhydroxylated cholestanes is a key determinant of their biological activity. Different stereoisomers can exhibit vastly different potencies and even opposing effects.

Cytotoxicity against Cancer Cells: Many polyhydroxylated cholestanes have demonstrated significant cytotoxic activity against a range of cancer cell lines. The position and orientation of the hydroxyl groups influence their ability to induce apoptosis, pyroptosis, or other forms of cell death.

Table 3: Comparative Cytotoxicity (IC₅₀, µM) of Cholestane-3β,5α,6β-triol against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Cancer | 20.14[1] |

| PC-3 | Prostate Cancer | ~20-30 |

| DU-145 | Prostate Cancer | ~20-30 |

| LNCaP CDXR-3 | Prostate Cancer | ~20-30 |

Note: IC₅₀ values can vary depending on the assay conditions and the specific study.

Signaling Pathways: Polyhydroxylated cholestanes exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the mechanism of action of these compounds.

Cholestane-3β,5α,6β-triol Induced Pyroptosis: One of the well-characterized mechanisms of action for cholestane-3β,5α,6β-triol is the induction of pyroptosis, a form of programmed cell death, in cancer cells. This process is mediated by Gasdermin E (GSDME).[2][3]

PI3K/Akt/NF-κB Signaling Pathway: Cholestane-3β,5α,6β-triol has also been shown to modulate the PI3K/Akt/NF-κB signaling pathway, which is involved in inflammation and cell survival.[2][3]

Conclusion

The stereochemistry of polyhydroxylated cholestanes is a critical factor that governs their biological activity. The ability to synthesize stereochemically pure compounds, coupled with advanced analytical techniques for their structural elucidation, has been instrumental in advancing our understanding of their therapeutic potential. As research in this area continues, a deeper understanding of the structure-activity relationships and the intricate signaling pathways modulated by these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.

References

- 1. Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis [frontiersin.org]

- 3. Frontiers | Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis [frontiersin.org]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Sterol Tetrols in Marine Invertebrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine invertebrates, particularly sponges and soft corals, are prolific producers of a diverse array of secondary metabolites, including a unique class of polyhydroxylated sterols. Among these, sterol tetrols—steroids bearing four hydroxyl groups—represent a class of molecules with significant, yet largely unexplored, biological activities. Their structural complexity and potential as drug leads necessitate a deeper understanding of their biosynthetic origins. This technical guide synthesizes the current knowledge on the biosynthesis of sterol tetrols in marine invertebrates, focusing on the key enzymatic players, proposed metabolic pathways, and the experimental methodologies required for their investigation. While the complete biosynthetic pathways for specific sterol tetrols are still an active area of research, this guide provides a comprehensive framework based on the available evidence, primarily pointing towards the modification of dietary sterols via sequential hydroxylation reactions catalyzed by cytochrome P450 monooxygenases.

Introduction: The Landscape of Marine Sterols

Marine invertebrates are known to possess some of the most complex and diverse sterol profiles in the biological world. Unlike many terrestrial organisms, a large number of these invertebrates, including sponges, lack the ability for de novo sterol synthesis and instead rely on the uptake of sterols from their diet, which may include phytoplankton, or from symbiotic microorganisms. These acquired sterols then serve as precursors for a vast array of structural modifications, including alkylation, dealkylation, and, most pertinent to this guide, extensive oxidation of the sterol nucleus and side chain. This metabolic plasticity gives rise to a plethora of polyhydroxylated sterols, including diols, triols, and the sterol tetrols that are the focus of this document.

The hydroxylation of the sterol core fundamentally alters the molecule's polarity and three-dimensional structure, which in turn can dramatically influence its biological function. Polyhydroxylated sterols have been shown to exhibit a range of activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, making their biosynthetic pathways a subject of considerable interest for drug discovery and development.

The Biosynthetic Machinery: Key Enzymes and Precursors

The biosynthesis of sterol tetrols is not a de novo process in most marine invertebrates but rather a modification of existing sterol scaffolds. The primary enzymatic machinery implicated in this process belongs to the cytochrome P450 (P450) superfamily of monooxygenases.

Precursor Sterols

The starting materials for sterol tetrol biosynthesis are typically common sterols acquired from the diet or symbionts. These can include:

-

Cholesterol: A common animal sterol.

-

Phytosterols: A variety of sterols derived from algae and other marine plants.

Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450 enzymes are heme-containing proteins that catalyze the insertion of one atom of molecular oxygen into a substrate, a process known as monooxygenation.[1] This capability makes them ideal for the hydroxylation of the non-activated carbon-hydrogen bonds of the sterol nucleus. In marine invertebrates, P450s are believed to be responsible for the sequential hydroxylation of a precursor sterol to yield a polyhydroxylated product.[1] While the specific P450 enzymes responsible for the synthesis of sterol tetrols in marine invertebrates have not yet been isolated and characterized in detail, their involvement is strongly suggested by the nature of the chemical transformations observed.

The general reaction catalyzed by a P450 enzyme in this context can be represented as:

Sterol + O₂ + NADPH + H⁺ → Hydroxylated Sterol + H₂O + NADP⁺

Proposed Biosynthetic Pathways

While a complete, experimentally validated pathway for the biosynthesis of a specific sterol tetrol in a marine invertebrate is yet to be fully elucidated, a general scheme can be proposed based on the structures of known polyhydroxylated sterols. The formation of a sterol tetrol likely proceeds through a series of sequential hydroxylation reactions, catalyzed by one or more P450 enzymes.

The following diagram illustrates a hypothetical pathway for the formation of a sterol tetrol from a cholesterol precursor. The exact positions of hydroxylation and the order of these events are likely species-specific and dependent on the substrate specificity of the involved P450 enzymes.

Caption: Hypothetical pathway for sterol tetrol biosynthesis.

Quantitative Data

The study of the biosynthesis of sterol tetrols in marine invertebrates is still in a nascent stage, and as such, there is a significant lack of quantitative data in the literature. The tables below are presented as templates for the types of data that are crucial for a comprehensive understanding of these biosynthetic pathways. Future research efforts should be directed at populating these tables with experimental values.

Table 1: Putative Enzyme Substrate Specificity and Kinetics (Hypothetical Data)

| Enzyme | Substrate | Product(s) | K_m (µM) | V_max (nmol/min/mg) |

| CYP-A (Sponge sp.) | Cholesterol | 7β-hydroxycholesterol | Data not available | Data not available |

| CYP-B (Sponge sp.) | 7β-hydroxycholesterol | 3β,7β-dihydroxycholestane | Data not available | Data not available |

| CYP-C (Sponge sp.) | 3β,7β-dihydroxycholestane | Sterol triol | Data not available | Data not available |

| CYP-D (Sponge sp.) | Sterol triol | Sterol tetrol | Data not available | Data not available |

Table 2: Relative Abundance of Polyhydroxylated Sterols in Selected Marine Invertebrates (Representative Data)

| Species | Sterol Class | Compound | Relative Abundance (%) | Reference |

| Topsentia sp. | Tetrahydroxylated Sterol | Topsensterol A | Not quantified | [2][3] |

| Topsentia sp. | Tetrahydroxylated Sterol | Topsensterol B | Not quantified | [2][3] |

| Topsentia sp. | Tetrahydroxylated Sterol | Topsensterol C | Not quantified | [2][3] |

| Sinularia inexplicata | Tetrahydroxylated Sterol | 24-methylene cholestan -3β, 6β, 9α, 19 -tetrol | Not quantified | [4] |

| Anthelia glauca | Polyhydroxylated Sterol | 5α-ergostane-3β,5,6β,7β-tetrol | Not quantified | [5] |

Experimental Protocols

The investigation of sterol tetrol biosynthesis requires a combination of techniques for the isolation and identification of metabolites, as well as methods to probe the enzymatic reactions involved.

Isolation and Structure Elucidation of Sterol Tetrols

This protocol provides a general workflow for the extraction and identification of sterol tetrols from a marine invertebrate, such as a sponge.

References

- 1. Characterization of Cytochrome P450 Enzymes and Their Applications in Synthetic Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro anti-proliferative activities of the sterols and fatty acids isolated from the Persian Gulf sponge; Axinella sinoxea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic studies of marine lipids. 35. The demonstration of de novo sterol biosynthesis in sponges using radiolabeled isoprenoid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Characterization of CYP505D6, a Self-Sufficient Cytochrome P450 from the White-Rot Fungus Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 24-Ethylcholestane-3,7,12,24-tetrol: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 24-Ethylcholestane-3,7,12,24-tetrol, a sterol molecule with potential significance in biochemical research. Due to the limited availability of direct experimental data on this specific compound, this guide incorporates analogous data from structurally similar cholestane tetrols to present a comprehensive profile. All information is intended for research and development purposes.

Chemical Properties

This compound is a derivative of cholestane, characterized by four hydroxyl groups at positions 3, 7, 12, and 24, and an ethyl group at position 24. While specific experimental data for this compound is scarce, its chemical properties can be inferred from related cholestane tetrols.

Table 1: Computed Chemical Properties of Structurally Similar Cholestane Tetrols

| Property | 5β-Cholestane-3α,7α,12α,26-tetrol | 5β-Cholestane-3α,7α,12α,25-tetrol |

| Molecular Formula | C27H48O4 | C27H48O4 |

| Molecular Weight | 436.7 g/mol [1] | 436.7 g/mol [2] |

| IUPAC Name | (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol[1] | (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol[2] |

| Physical Description | Solid[1] | Solid[2] |

| Synonyms | cholestane-3,7,12,26-tetrol, 5-CTTL[1] | cholestane-3,7,12,25-tetrol[2] |

Experimental Protocols

2.1. Synthesis of a Cholestane Tetrol Analog

A reported synthesis of 24-ethyl-5β-cholestane-3α,7α,12α,24ξ-tetrol serves as a direct reference.[3] While the full methodology is not detailed in the available abstract, it is noted as a putative metabolite of plant sterols.

Furthermore, a generalizable synthesis for 5β-cholestane-3α, 7α, 12α, 25-tetrol has been described and can be adapted.[4][5]

Experimental Workflow: Synthesis of 5β-cholestane-3α,7α,12α,25-tetrol

References

- 1. 5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol | C27H48O4 | CID 193321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol | C27H48O4 | CID 5284211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A facile synthesis of 5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 245, 25-pentol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Cholestane Derivatives in Marine Ecosystems

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The marine environment represents a vast and largely untapped reservoir of chemical diversity, offering unique molecular scaffolds with significant therapeutic potential. Among these, cholestane derivatives, a class of steroids, have emerged as a promising source of novel bioactive compounds. Marine organisms, from sponges and corals to fungi and bacteria, synthesize a remarkable array of these steroids, often featuring unusual structural modifications not found in their terrestrial counterparts. This technical guide provides an in-depth overview of the discovery pipeline for novel marine-derived cholestane derivatives, covering their biosynthesis, isolation, structural elucidation, and bioactivity. It includes detailed experimental protocols, quantitative data on recently discovered compounds, and graphical workflows to illustrate the key processes involved in bringing these molecules from the ocean to the laboratory.

Biosynthesis of Cholestane Derivatives in Marine Organisms

The biosynthesis of sterols in marine organisms presents unique variations compared to terrestrial life. While the fundamental pathway proceeds via the cyclization of oxidosqualene, a key divergence occurs: non-photosynthetic organisms typically form lanosterol, whereas photosynthetic lineages produce cycloartenol.[1][2] Marine organisms, in particular, are known to synthesize sterols with highly complex and bioalkylated side chains, leading to a vast number of potential structures.[1][2] This diversity is driven by enzymes such as sterol C24-methyltransferase (24-SMT), which catalyze the addition of methyl groups and the formation of intricate side chains, including cyclopropyl groups, that are rarely seen in terrestrial organisms.[2] This unique biosynthetic machinery is what makes the marine ecosystem a prolific source of novel cholestane derivatives.

Experimental Workflow: From Collection to Pure Compound

The discovery of novel cholestane derivatives is a systematic process that begins with sample collection and progresses through extraction, fractionation, and purification. This bioactivity-guided approach ensures that research efforts are focused on the most promising compounds.

Caption: Bioactivity-guided workflow for the isolation of marine cholestane derivatives.

Key Experimental Protocols

Extraction and Liquid-Liquid Partitioning

This protocol outlines the initial steps to separate compounds from the collected biomass based on polarity.[3]

-

Preparation: Freeze-dry the collected marine organism (e.g., sponge, soft coral) to remove water and grind the dried biomass into a fine powder to maximize surface area for extraction.

-

Solvent Extraction: Macerate the powdered sample sequentially with solvents of increasing polarity. A common starting point is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v). Repeat the extraction three times to ensure exhaustive recovery of metabolites.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: Suspend the crude extract in a water/methanol mixture (e.g., 9:1 H₂O/MeOH). Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Fraction Collection: Collect each solvent layer separately and evaporate the solvent to yield fractions of differing polarity (e.g., hexane fraction, EtOAc fraction). These fractions are then subjected to bioactivity screening to identify the most active fraction for further purification.[3]

Chromatographic Separation and Purification

This phase involves the use of various chromatographic techniques to isolate individual compounds from the active fraction.[3]

-

Vacuum Liquid Chromatography (VLC): Subject the most bioactive fraction (e.g., the EtOAc fraction) to initial separation by VLC on a silica gel column. Elute with a stepwise gradient of solvents, typically starting with 100% n-hexane and gradually increasing polarity by adding ethyl acetate, culminating in 100% methanol.

-

Column Chromatography (CC): Further separate the active sub-fractions obtained from VLC using gravity-flow column chromatography, often on silica gel or reversed-phase (C18) stationary phases, with isocratic or gradient elution systems.

-

High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18). An isocratic or gradient mobile phase (e.g., acetonitrile/water or methanol/water) is used to yield pure compounds.[3] Purity is assessed by analytical HPLC.

Structure Elucidation

Once a compound is isolated in pure form, its chemical structure is determined using a combination of spectroscopic techniques.[3][4][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the complete chemical structure.

-

1D NMR (¹H and ¹³C): Provides information about the proton and carbon environments in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Reveals connectivity between protons (COSY), direct one-bond correlations between protons and carbons (HSQC), and long-range (2-3 bond) correlations between protons and carbons (HMBC). These experiments allow for the unambiguous assembly of the molecular scaffold.[5]

-

-

X-ray Crystallography: If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction analysis provides the unambiguous absolute configuration of the molecule.[4]

Novel Marine Cholestane Derivatives: Bioactivity Data

Marine ecosystems have yielded a variety of novel cholestane derivatives with potent biological activities. The following tables summarize quantitative data for several recently discovered compounds.

Table 1: Cytotoxic Cholestane Derivatives from Marine Fungi

| Compound | Marine Source | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Eburicol | Cadophora rosea | MCF-7 (Breast) | 2.0 ± 0.7 | [6] |

| Eburicol | Cadophora rosea | MDA-MB-231 (Breast) | 15.7 ± 0.9 | [6] |

| Eburicol | Cadophora rosea | A549 (Lung) | 38 ± 3 | [6] |

| 3β,15α-dihydroxyl-(22E,24R)-ergosta-5,8(14),22-trien-7-one | Rhizopus sp. | A549 (Lung) | 4.9 | [6] |

| Ergosta-8(14),22-diene-3,5,6,7-tetraol | Penicillium sp. | Hep G (Liver) | 23 |[6] |

Table 2: Bioactive Cholestane Derivatives from Marine Invertebrates

| Compound | Marine Source | Bioactivity | Target/Assay | Quantitative Data | Reference |

|---|---|---|---|---|---|

| Hecogenin | Urechis unicinctus | BACE1 Inhibition | Enzyme Assay | EC₅₀ = 116.3 µM | [7] |

| Cholest-4-en-3-one | Urechis unicinctus | BACE1 Inhibition | Enzyme Assay | EC₅₀ = 390.6 µM | [7] |

| Hurgadacin | Urechis unicinctus | Antibacterial | E. coli | MIC = 0.46 mg/mL | [7] |

| Cholesta-4,6-dien-3-ol | Urechis unicinctus | Antibacterial | E. coli | MIC = 0.46 mg/mL |[7] |

Signaling and Mechanism of Action

Understanding the mechanism by which these compounds exert their biological effects is crucial for drug development. Some marine steroids have been shown to interact with specific cellular targets. For example, agelasine B, a derivative isolated from marine sponges, induces apoptosis in breast cancer cells by inhibiting the Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.

Caption: Proposed apoptotic pathway induced by Agelasine B in cancer cells.[8]

Conclusion

The marine ecosystem is a treasure trove of novel cholestane derivatives with diverse and potent bioactivities, from cytotoxic to antimicrobial and enzyme-inhibiting effects. The continued exploration of marine organisms, coupled with modern techniques for isolation and structure elucidation, promises to uncover new chemical entities with the potential to become next-generation therapeutics. The workflows and protocols detailed in this guide provide a framework for the systematic discovery and characterization of these valuable marine natural products.

References

- 1. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, structural elucidation, and bioactivity of cholestane derivatives from Ypsilandra thibetica - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. books.google.cn [books.google.cn]

- 6. Steroids from Marine-Derived Fungi: Evaluation of Antiproliferative and Antimicrobial Activities of Eburicol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 - PMC [pmc.ncbi.nlm.nih.gov]

The Taxonomic Distribution of 24-Ethylated Sterols in Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are essential lipid molecules that play crucial roles in the structure and function of cell membranes in eukaryotes. In the marine environment, sponges (Phylum Porifera) are known to produce an exceptionally diverse array of sterols, many of which possess unique structural modifications not commonly found in other organisms. Among these, 24-ethylated sterols, such as sitosterol and stigmasterol, are of significant interest due to their potential chemotaxonomic importance and biological activities. This technical guide provides an in-depth overview of the taxonomic distribution of 24-ethylated sterols in sponges, details the experimental protocols for their analysis, and illustrates the key biosynthetic pathways involved.

Taxonomic Distribution of 24-Ethylated Sterols

Sponges are divided into four classes: Demospongiae, Hexactinellida, Calcarea, and Homoscleromorpha. The distribution and abundance of 24-ethylated sterols vary significantly across these classes, providing valuable insights into their evolutionary relationships and biochemical diversity.

Demospongiae: This is the largest and most diverse class of sponges, and it exhibits a wide variety of sterol profiles. Many demosponges contain significant amounts of 24-ethylated sterols. For instance, some species within the family Suberitidae are known to have a high proportion of stanols, including 24-ethylcholestanol. The presence of specific C30 sterols, which are derivatives of 24-isopropylcholesterol (a C29 sterol with an additional methyl group at C24), has been used as a biomarker to trace the existence of demosponges back to the Neoproterozoic era[1][2].

Hexactinellida (Glass Sponges): Studies on the sterol composition of Hexactinellida have revealed the presence of C-24 alkylated homologues of cholesterol, including 24-ethylated forms. However, it has been suggested that de novo sterol biosynthesis may not be the primary source of these sterols in glass sponges; instead, they might be acquired through diet and subsequently modified[3].

Calcarea (Calcareous Sponges): The sterol profiles of calcareous sponges have been found to differ from those of Hexactinellida but show some overlap with Demospongiae. They contain conventional C27 to C29 sterols, including 24-ethylated varieties. However, the sterol patterns within Calcarea do not appear to resolve phylogenetic relationships at the subclass level[3][4].

Data Presentation: Quantitative Analysis of 24-Ethylated Sterols

The following tables summarize the quantitative data on the relative abundance of 24-ethylated and other relevant sterols in selected sponge species, as determined by gas chromatography-mass spectrometry (GC-MS).

Table 1: Sterol Composition of Suberites domuncula (Demospongiae)

| Sterol | Retention Time (min) | Relative Abundance (%) |

| 24-Methyl-5α-cholest-22-en-3β-ol | 28.5 | 1.8 |

| 5α-Cholestan-3β-ol | 29.1 | 25.4 |

| 24-Methylene-5α-cholestan-3β-ol | 31.2 | 1.2 |

| 24-Ethyl-5α-cholest-22-en-3β-ol | 31.4 | 10.5 |

| 24-Ethyl-5α-cholestan-3β-ol | 32.1 | 59.3 |

| 3-Ethoxy-5α-cholestane | 32.4 | 1.8 |

Data sourced from a study on the lipophilic extract of Suberites domuncula.

Table 2: Sterol Composition of Cinachyrella species (Demospongiae)

| Sterol | C. alloclada (%) | C. kuekenthali (%) | C. sp. (New Zealand) (%) |

| 24-Nor-cholesta-5,22-dien-3β-ol | 1.1 | 1.5 | 1.0 |

| Cholesta-5,22-dien-3β-ol | 10.1 | 9.8 | 8.0 |

| Cholesterol | 18.5 | 19.2 | 20.0 |

| Brassicasterol | 15.3 | 14.8 | 12.0 |

| 24-Methylenecholesterol | 5.2 | 4.9 | 6.0 |

| Campesterol | 4.1 | 4.5 | 5.0 |

| Stigmasterol | 3.9 | 4.1 | 4.0 |

| Sitosterol | 3.2 | 3.5 | 3.0 |

| Isofucosterol | 2.1 | 2.3 | 2.0 |

| Clionasterol | 30.4 | 31.2 | 29.0 |

| Other Sterols | 6.1 | 4.2 | 10.0 |

Data represents the relative percentage of total sterols. Clionasterol is a 24-ethyl sterol.

Experimental Protocols: Analysis of Sponge Sterols by GC-MS

The following is a generalized protocol for the extraction, derivatization, and analysis of sterols from sponge tissue using gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction (Modified Bligh & Dyer Method)

The Bligh and Dyer method is a widely used liquid-liquid extraction technique for isolating lipids from biological samples[4][5][6].

Materials:

-

Sponge tissue (lyophilized or frozen)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Deionized water

-

Homogenizer

-

Centrifuge and centrifuge tubes

-

Glass vials

Procedure:

-

Weigh approximately 1-5 g of lyophilized sponge tissue and place it in a glass centrifuge tube. For frozen tissue, ensure it is thawed and blotted dry before weighing.

-

Add a mixture of chloroform and methanol (1:2, v/v) to the tissue. The volume should be sufficient to fully immerse the sample (e.g., 20 mL for 1 g of tissue).

-

Homogenize the mixture for 2-5 minutes to disrupt the cells and facilitate lipid extraction.

-

Add an additional volume of chloroform (equal to the initial chloroform volume) and deionized water (equal to the initial chloroform volume) to the homogenate.

-

Vortex the mixture thoroughly for 1-2 minutes to ensure proper partitioning.

-

Centrifuge the mixture at approximately 2000-3000 rpm for 10-15 minutes to separate the phases.

-

Three layers will form: an upper aqueous methanol layer, a middle layer of precipitated tissue debris, and a lower chloroform layer containing the lipids.

-

Carefully collect the lower chloroform layer using a Pasteur pipette and transfer it to a clean, pre-weighed glass vial.

-

Evaporate the chloroform under a gentle stream of nitrogen gas at a temperature not exceeding 40°C to obtain the total lipid extract (TLE).

-

Store the dried TLE at -20°C until further processing.

Saponification (Alkaline Hydrolysis)

Saponification is performed to cleave ester linkages and release free sterols from steryl esters.

Materials:

-

Total Lipid Extract (TLE)

-

Ethanolic potassium hydroxide (KOH) solution (e.g., 1 M)

-

Hexane

-

Deionized water

-

Water bath

Procedure:

-

Redissolve the dried TLE in a known volume of ethanolic KOH solution (e.g., 5 mL).

-

Heat the mixture in a water bath at 60-80°C for 1-2 hours to allow for complete hydrolysis.

-

After cooling to room temperature, add an equal volume of deionized water to the mixture.

-

Extract the non-saponifiable lipids (including free sterols) by adding an equal volume of hexane and vortexing vigorously for 1-2 minutes.

-

Allow the phases to separate and collect the upper hexane layer containing the sterols.

-

Repeat the hexane extraction two more times to ensure complete recovery of the sterols.

-

Combine the hexane extracts and wash them with deionized water to remove any residual KOH.

-

Dry the hexane extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen to obtain the free sterol fraction.

Derivatization (Silylation)

Sterols are derivatized to increase their volatility for GC-MS analysis. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common method[3][7][8][9].

Materials:

-

Free sterol fraction

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

Procedure:

-

Dissolve the dried free sterol fraction in a small volume of anhydrous pyridine (e.g., 100 µL) in a GC vial.

-

Add an equal volume of BSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and heat the mixture at 60-70°C for 30-60 minutes.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent or similar, equipped with a mass selective detector.

-

Column: HP-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injector Temperature: 250-280°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 180-200°C, hold for 1-2 minutes.

-

Ramp: Increase to 280-300°C at a rate of 5-10°C/min.

-

Final hold: 10-20 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-650.

-

Identification of individual sterols is achieved by comparing their retention times and mass spectra with those of authentic standards and by fragmentation pattern analysis.

Biosynthesis of 24-Ethylated Sterols

The alkylation of the sterol side chain at the C-24 position is a key step in the biosynthesis of 24-ethylated sterols. This process is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs)[1][2][10]. In sponges, as in other eukaryotes, this pathway allows for the modification of precursor sterols to produce a diverse array of C28 (24-methyl) and C29 (24-ethyl) sterols. The biosynthesis can be simplified into a two-step methylation process.

The diagram above illustrates the general workflow for the biosynthesis of 24-ethylated sterols in sponges. A C27 sterol precursor, such as desmosterol, undergoes a first methylation step catalyzed by a sterol methyltransferase (SMT) to form a C28 intermediate, 24-methylenecholesterol. A second methylation, also catalyzed by an SMT, then converts this intermediate into a C29 sterol with a 24-ethyl group. The specific SMT enzymes and the precise stereochemistry of the reactions can vary between different sponge species.

Conclusion

The study of 24-ethylated sterols in sponges provides a fascinating window into the biochemical diversity and evolutionary history of this ancient phylum. The distinct sterol profiles across different taxonomic classes underscore their potential as chemotaxonomic markers. While Demospongiae exhibit a rich diversity of these compounds, further research is needed to build a more comprehensive quantitative database across all sponge classes. The standardized analytical protocols outlined in this guide, centered around GC-MS, provide a robust framework for researchers to explore the complex world of sponge sterols, paving the way for new discoveries in natural product chemistry, marine ecology, and drug development.

References

- 1. biochem.wustl.edu [biochem.wustl.edu]

- 2. researchgate.net [researchgate.net]

- 3. The sterols of calcareous sponges (Calcarea, Porifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The fatty acids of calcareous sponges (Calcarea, Porifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Biogeochemistry - Sterols in Sponges - Edubirdie [edubirdie.com]

- 6. researchgate.net [researchgate.net]

- 7. tabaslab.com [tabaslab.com]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [repositorio.uac.pt]

- 10. Sterol Composition of Sponges, Cnidarians, Arthropods, Mollusks, and Echinoderms from the Deep Northwest Atlantic: A Comparison with Shallow Coastal Gulf of Mexico - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Cholestane Tetrols by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction